1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIARCRRZCGUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205599 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001755-77-6 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for numerous compounds with significant biological activity. This guide focuses on a specific derivative, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, providing an in-depth analysis of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery. By integrating structural features like the nitro group and a carbohydrazide moiety, this compound serves as a compelling candidate for development as an antimicrobial or anticancer agent. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering both foundational knowledge and practical methodologies.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged structure in drug design. This heterocycle is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[1][2] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) validates the therapeutic potential of pyrazole-based compounds.[3]

The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, incorporates three key functional groups that enhance its chemical and biological profile:

-

The Pyrazole Core: Provides a stable, aromatic scaffold amenable to various substitutions.

-

The 4-Nitro Group: Acts as a strong electron-withdrawing group, which can be crucial for specific molecular interactions and can undergo bioreduction in cellular environments to form reactive, potentially cytotoxic intermediates.[3]

-

The 3-Carbohydrazide Moiety (-CONHNH₂): This functional group is a well-known building block for synthesizing more complex heterocycles and can form critical hydrogen bonds with biological macromolecules like enzymes, influencing their function.[3][4]

This guide will systematically deconstruct the molecule, from its fundamental properties to its synthesis and potential therapeutic action.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide . Its structure consists of a central pyrazole ring substituted at the 1-position with an ethyl group, at the 4-position with a nitro group, and at the 3-position with a carbohydrazide group.[3]

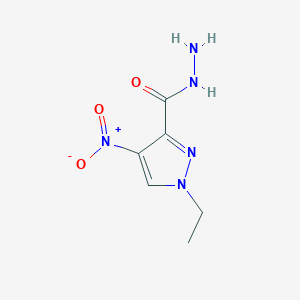

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

Physicochemical Data

A summary of key physicochemical properties is essential for experimental design, including solubility testing and formulation development.

| Property | Value | Source |

| CAS Number | 1001755-77-6 | [3] |

| Molecular Formula | C₆H₉N₅O₃ | Derived |

| Molecular Weight | 199.17 g/mol | [3] |

| InChI Key | YJIARCRRZCGUNL-UHFFFAOYSA-N | [3] |

| Melting Point | ~288–290 °C (for related derivatives) | [2] |

Synthesis and Characterization

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is a multi-step process that relies on established heterocyclic chemistry principles. The most direct route involves the hydrazinolysis of the corresponding ethyl ester.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from the commercially available carboxylic acid precursor.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the conversion of the intermediate ester to the final carbohydrazide product. The starting ester, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, can be synthesized from its corresponding carboxylic acid via Fischer esterification.[5]

Protocol: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq).

-

Add absolute ethanol (20 mL/g of ester) as the solvent.

-

Scientist's Note: The use of absolute ethanol is crucial to prevent hydrolysis of the ester starting material and ensure the reaction proceeds efficiently towards the desired hydrazide.

-

-

Reagent Addition:

-

Slowly add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) to the stirred solution at room temperature.

-

Expertise Insight: An excess of hydrazine hydrate is used to drive the equilibrium towards product formation, ensuring complete conversion of the ester.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

The resulting solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

-

Purification:

-

Recrystallize the crude product from ethanol or methanol to obtain the pure 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide as a solid.[3]

-

Dry the purified product under vacuum.

-

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results serve as a benchmark for validation.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Triplet (~1.3 ppm, 3H) for -CH₃; Quartet (~4.2 ppm, 2H) for -CH₂; Singlets for pyrazole-H, -NH, and -NH₂ protons. | Confirms the presence and connectivity of the ethyl group and hydrazide protons.[3] |

| ¹³C NMR | Signal at ~160-170 ppm for the carbonyl carbon (C=O); signals for pyrazole ring carbons and ethyl group carbons. | Verifies the carbon skeleton of the molecule.[3] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), and N-O stretching (nitro group). | Confirms the presence of key functional groups.[3] |

| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 200.07. | Confirms the molecular weight of the compound (calculated M.W. 199.17).[3] |

Biological Activity and Therapeutic Potential

While specific extensive biological studies on 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide are emerging, the known activities of structurally related compounds provide a strong basis for its therapeutic potential. Pyrazole carbohydrazide derivatives are widely investigated for a range of activities.[4]

Postulated Mechanism of Action

The biological activity is likely derived from a combination of its structural features:

-

Enzyme Inhibition: The carbohydrazide moiety can act as a hydrogen bond donor and acceptor, enabling it to fit into the active sites of enzymes and disrupt their function.[3]

-

Cytotoxicity via Nitro-Reduction: The nitro group can be enzymatically reduced within hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacterial colonies. This reduction generates reactive nitrogen species that can induce DNA damage and oxidative stress, leading to cell death.[3]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | C8H11N3O4 | CID 70116144 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of specific public data for this molecule, this whitepaper synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical and early-phase development of pyrazole-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Development

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide belongs to a class of pyrazole derivatives that are widely investigated for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core pyrazole scaffold, functionalized with a carbohydrazide moiety, presents a unique template for designing novel therapeutics.[1] However, the journey from a promising lead compound to a viable drug product is critically dependent on its physicochemical properties, foremost among them being solubility.

Poor solubility is a major hurdle in drug development, often leading to low or erratic absorption, suboptimal drug exposure, and ultimately, therapeutic failure.[3] Therefore, a thorough understanding and quantitative determination of a compound's solubility in a range of relevant solvents is an indispensable early-stage activity. This guide provides the scientific framework and practical protocols to approach the solubility assessment of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is fundamentally governed by its structure and the principle of "like dissolves like," which states that solutes dissolve best in solvents with similar polarity.[4][5] An analysis of the structural features of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide allows for a predictive assessment of its solubility profile.

-

Pyrazole Ring: The five-membered aromatic ring is relatively nonpolar but contains two nitrogen atoms, which can participate in hydrogen bonding as acceptors.

-

Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and contributes to the lipophilicity of the molecule, favoring solubility in less polar solvents.

-

Nitro Group (-NO₂): The nitro group is highly polar and a strong hydrogen bond acceptor. Its presence is expected to enhance solubility in polar solvents.[6][7]

-

Carbohydrazide Moiety (-CONHNH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The carbohydrazide group is known to increase water solubility but may have varied effects in organic solvents depending on their nature.[8]

Overall Polarity and Expected Behavior: The molecule possesses both lipophilic (ethyl group, pyrazole ring) and highly polar (nitro group, carbohydrazide) functionalities. This amphiphilic nature suggests that it will exhibit a nuanced solubility profile, likely showing preferential solubility in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexane is expected to be very low.

Illustrative Solubility Data

While specific experimental data for 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is not available in the public domain, the following table provides an illustrative and predictive summary of its expected solubility at ambient temperature (20-25°C). These predictions are based on the structural analysis above and are intended to guide solvent selection for experimental studies. Researchers must empirically determine the precise solubility values for their specific applications.

| Solvent | Solvent Type | Predicted Solubility Descriptor | Approximate Concentration Range (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | >100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | >100 |

| Acetone | Polar Aprotic | Soluble | 10 - 30 |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | 3 - 10 |

| Methanol | Polar Protic | Soluble | 10 - 30 |

| Ethanol | Polar Protic | Sparingly Soluble | 3 - 10 |

| Ethyl Acetate | Moderately Polar | Slightly Soluble | 1 - 3 |

| Dichloromethane (DCM) | Moderately Polar | Very Slightly Soluble | 0.1 - 1 |

| Toluene | Nonpolar | Practically Insoluble | <0.1 |

| Hexane | Nonpolar | Practically Insoluble | <0.1 |

Key Factors Influencing Experimental Solubility

Several experimental variables can significantly impact the measured solubility of a compound. Controlling these factors is essential for obtaining reproducible and accurate data.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[9] It is crucial to perform and report solubility measurements at a constant, specified temperature.

-

Purity of the Compound: Impurities can alter the measured solubility. The use of a well-characterized, high-purity solid is paramount for obtaining true equilibrium solubility data.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[10] The most stable crystalline form will have the lowest solubility. It is important to characterize the solid form used in the study.

-

Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[11] Inadequate equilibration time will result in an underestimation of the true solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound due to its reliability and direct measurement of a saturated solution.[10][11]

Rationale and Causality

This protocol is designed to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring an excess of solid is present, we guarantee that the solvent is fully saturated at the given temperature.[11] The extended incubation with agitation facilitates the dissolution process to reach a state of dynamic equilibrium.[12] Subsequent separation of the solid and solution phases, followed by accurate quantification of the dissolved analyte, provides the thermodynamic solubility value.

Materials and Apparatus

-

Compound: 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Hexane)

-

Apparatus:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide (e.g., ~10-20 mg) to a series of pre-weighed glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200-300 RPM).[11] Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. Discard the first few drops to saturate the filter and minimize any potential adsorption effects.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as the RP-HPLC method described below.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Analytical Method: Quantification by RP-HPLC

A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.[13][14]

-

Rationale: The pyrazole derivative has moderate polarity, making it ideal for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate as the pyrazole ring and nitro group are strong chromophores.

Proposed HPLC Conditions

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) can be added to improve peak shape.[1][3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a PDA detector).

-

Calibration: A multi-point calibration curve (typically 5-7 points) should be prepared using stock solutions of known concentrations of the compound. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining a predictive analysis based on molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. The shake-flask method, coupled with a validated HPLC quantification technique, remains the definitive approach for establishing the thermodynamic solubility, a cornerstone parameter that informs all subsequent stages of formulation and preclinical evaluation.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Ataman Kimya. (n.d.). Carbohydrazide.

- BenchChem. (2025). The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide.

- Blog. (2025). What is the solubility of CARBOHYDRAZIDE Deoxident in organic solvents?.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.

- BenchChem. (2025).

- BenchChem. (2025). Navigating the Solubility Landscape of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide.

- International Journal of Current Pharmaceutical Analysis. (n.d.).

- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- MDPI. (n.d.).

- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.

- Wikipedia. (n.d.). Carbohydrazide.

- BenchChem. (2025).

- ResearchGate. (n.d.). Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide.

- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

- University of Toronto. (2023). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

Sources

- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Khan Academy [khanacademy.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ijcpa.in [ijcpa.in]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically used drugs, exhibiting a broad range of biological activities including antimicrobial and anticancer properties.[1] The introduction of a nitro group at the 4-position can enhance its electrophilicity, while the carbohydrazide moiety at the 3-position provides a reactive handle for the synthesis of diverse derivatives, such as oxadiazoles and triazoles.[1] This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound.

Molecular Structure and Synthesis

The molecular formula of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is C₆H₁₀N₄O₃.[1] Its structure consists of a pyrazole ring substituted with an ethyl group at the N1 position, a nitro group at the C4 position, and a carbohydrazide group at the C3 position.

Synthesis Workflow

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is typically achieved through a two-step process starting from the corresponding carboxylic acid or its ester.[1]

Caption: Synthetic route to 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

| ~4.2 | Quartet | 2H | -CH₂ CH₃ |

| ~4.5 (broad s) | Singlet | 2H | -NHNH₂ |

| ~8.5 | Singlet | 1H | Pyrazole C5-H |

| ~11.5 (broad s) | Singlet | 1H | -CONH NH₂ |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₂CH₃ |

| ~45 | -CH₂ CH₃ |

| ~130 | Pyrazole C5 |

| ~140 | Pyrazole C4 -NO₂ |

| ~145 | Pyrazole C3 -CONHNH₂ |

| ~160-170 | -C =O |

Table 3: IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretching (hydrazide) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1520 | Strong | N-O asymmetric stretching (nitro) |

| ~1350 | Strong | N-O symmetric stretching (nitro) |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 199.17 | [M+H]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, based on established methods for similar compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode to generate the [M+H]⁺ ion. Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the mass-to-charge ratio of the molecular ion peak to confirm the molecular weight of the compound.

Data Interpretation

A thorough analysis of the spectroscopic data provides a detailed structural confirmation of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole ring proton, and the hydrazide protons. The ethyl group should appear as a triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.2 ppm (CH₂), characteristic of an ethyl group attached to a nitrogen atom. The pyrazole ring proton at the C5 position is anticipated to be a singlet at a downfield chemical shift (around 8.5 ppm) due to the electron-withdrawing effects of the adjacent nitrogen atom and the nitro group. The protons of the hydrazide moiety (-CONHNH₂) are expected to appear as two broad singlets, one for the NH₂ group and another for the NH group, which are exchangeable with D₂O.

The ¹³C NMR spectrum will corroborate the structure with signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon. The carbonyl carbon is expected to resonate in the downfield region of 160-170 ppm. The pyrazole ring carbons will have distinct chemical shifts influenced by the substituents.

IR Spectral Analysis

The IR spectrum provides valuable information about the functional groups present. The strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibrations of the carbohydrazide group.[1] The strong absorption at approximately 1650 cm⁻¹ is assigned to the C=O stretching vibration of the amide I band.[1] The presence of the nitro group is confirmed by two strong absorption bands at roughly 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[1]

Mass Spectrometry Analysis

The ESI mass spectrum is expected to show a prominent peak at m/z 199.17, corresponding to the protonated molecular ion [M+H]⁺, which confirms the molecular weight of 198.17 g/mol for the parent compound.[1]

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural elucidation and purity assessment of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide. The data presented in this guide, supported by established methodologies for related pyrazole derivatives, offers a reliable reference for researchers in the field of medicinal chemistry and drug development.

References

- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. 2012, 4(1):353-358.

-

Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. 2015. Available from: [Link].

Sources

thermal stability of nitro-pyrazole compounds

An In-depth Technical Guide to the Thermal Stability of Nitro-Pyrazole Compounds

Authored by a Senior Application Scientist

Preamble: The Critical Role of Thermal Stability in Energetic Materials Science

In the field of energetic materials, the quest for compounds that offer high performance while ensuring safety and stability is paramount. Nitro-pyrazoles have emerged as a prominent class of nitrogen-rich heterocycles, distinguished by their high heats of formation, high density, and tunable thermal stability and detonation performance.[1][2][3] Their versatile scaffold allows for systematic modification, making them ideal candidates for next-generation explosives, propellants, and pyrotechnics.[1][2] However, the energy potential of these materials is intrinsically linked to their chemical stability. Understanding and predicting their response to thermal stimuli is not merely an academic exercise; it is a critical safety and performance requirement that governs every stage of their lifecycle, from synthesis and formulation to storage and deployment.[4][5][6]

This guide provides a comprehensive exploration of the core principles governing the . We will dissect the intricate relationship between molecular structure and thermal behavior, detail the primary decomposition pathways, and present the standard analytical methodologies used to quantify stability. This document is intended for researchers, chemists, and materials scientists dedicated to the development of safer and more effective energetic materials.

Section 1: Foundational Pillars of Thermal Stability in Nitro-Pyrazoles

The thermal stability of an energetic material is its capacity to resist decomposition when subjected to heat.[4][5] For nitro-pyrazoles, this stability is not a single, simple parameter but a complex interplay of various structural and electronic factors at both the molecular and intermolecular levels. A thorough understanding of these factors is the cornerstone of designing new energetic materials with tailored safety profiles.

The Decisive Impact of Nitro Group Substitution

The number and placement of nitro (—NO₂) groups on the pyrazole ring are the most significant determinants of a compound's energetic properties and its thermal stability.

-

Number of Nitro Groups : As a general principle, increasing the number of nitro groups enhances the density and oxygen balance of the molecule, which can lead to superior detonation performance. However, this often comes at the cost of thermal stability. The introduction of multiple nitro groups, particularly on adjacent carbon atoms, can induce significant intramolecular strain and steric hindrance, weakening the molecular framework and lowering the decomposition temperature.[7]

-

Positional Isomerism : The location of the nitro groups is critically important. A salient example is the comparison between dinitropyrazole (DNP) isomers. Studies consistently show that 3,5-DNP derivatives are thermally more stable than their 3,4-DNP counterparts.[8] The decomposition temperature for 3,5-DNP compounds can be significantly higher, which is attributed to a more stable electronic configuration and reduced steric clash between adjacent functional groups. For instance, N-substituted 3,5-DNP compounds exhibit decomposition temperatures of 217–255 °C, whereas the analogous 3,4-DNP compounds decompose at lower temperatures of 195–201 °C.[8]

The Modulating Role of Ring Substituents

Beyond the primary nitro groups, other functional groups attached to the pyrazole ring—either at a carbon atom or the N1 nitrogen—play a crucial role in fine-tuning thermal stability.

-

N-Substitution : Alkylating or functionalizing the N1 position of the pyrazole ring is a common strategy to modify physical properties like melting point and to influence decomposition pathways.

-

N-Methylation : Comparing 3,4,5-1H-trinitropyrazole (TNP) with its N-methylated analog, 1-methyl-3,4,5-1H-trinitropyrazole (MTNP), reveals a change in the decomposition mechanism. The absence of the labile N-H proton in MTNP blocks decomposition pathways initiated by hydrogen transfer.[7][9]

-

Energetic Alkyl Chains : Introducing alkyl chains bearing other explosophoric groups, such as azides (—N₃) or nitrate esters (—ONO₂), allows for the creation of melt-castable explosives. Notably, azido derivatives generally exhibit superior thermal stability compared to their nitrate ester counterparts.[10]

-

-

C-Substitution and Fused Ring Systems : Attaching other nitrogen-rich heterocycles like triazoles or tetrazoles to the nitropyrazole core can lead to compounds with exceptional thermal stability and high density, driven by extensive hydrogen bonding and stable crystal packing.[1][11]

Supramolecular Architecture: The Power of Intermolecular Forces

The arrangement of molecules in the solid state is a critical, yet sometimes overlooked, factor.

-

Hydrogen Bonding : The presence of N-H protons or amino (—NH₂) groups facilitates the formation of strong intermolecular hydrogen bonds. This robust network holds the crystal lattice together more tightly, requiring more energy to initiate decomposition, thus significantly enhancing thermal stability.

-

Crystal Density : A high crystal density, often resulting from efficient molecular packing, generally correlates with greater thermal stability and improved detonation performance.[11][12]

A Paradigm Shift: Energetic Salts and Coordination Compounds

One of the most effective strategies for enhancing the safety profile of nitro-pyrazoles is their conversion into energetic salts or coordination compounds. By reacting the acidic N-H of a nitro-pyrazole with a base (e.g., ammonia, hydrazine) or a metal salt, the resulting ionic or coordinated structures exhibit markedly improved thermal stability and reduced sensitivity to mechanical stimuli like impact and friction.[11][13] For example, energetic coordination compounds (ECCs) based on nitropyrazole ligands can exhibit decomposition temperatures exceeding 350 °C, a substantial improvement over the parent ligand.[11] This approach effectively balances high energy content with enhanced safety.[14][15]

Section 2: Unraveling Decomposition Mechanisms

The thermal decomposition of nitro-pyrazoles is a complex process initiated by the weakest link in the molecular structure. While the exact pathway can vary based on the specific substitutions and external conditions, several primary initiation steps have been identified through experimental and computational studies.[7][16]

Key Initiating Steps in Nitro-Pyrazole Thermolysis:

-

C—NO₂ Bond Homolysis : This is a very common pathway for nitroaromatic compounds, where the bond between a ring carbon and a nitro group cleaves, releasing a nitrogen dioxide radical (•NO₂).[17] This is often the rate-determining step.

-

Nitro-Nitrite Rearrangement : An intramolecular isomerization where the nitro group transforms into a more unstable nitrite group (-ONO), which rapidly decomposes.[7]

-

Ring Rupture : The inherent strain in the five-membered ring can lead to the cleavage of the N—N or C—N bonds within the pyrazole backbone itself.[7][16]

-

Intermolecular Hydrogen Transfer : For pyrazoles with an N-H bond, the transfer of the acidic proton to a nitro group on an adjacent molecule can trigger a cascade of decomposition reactions. This pathway is blocked by N-substitution.[16][18]

The following diagram illustrates these potential initial steps in the thermal decomposition of a generic N-H nitropyrazole.

Caption: Potential initial pathways for the thermal decomposition of nitro-pyrazole compounds.

Section 3: Experimental Assessment of Thermal Stability

Quantifying thermal stability requires precise and reliable analytical techniques. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard, providing complementary information on the thermal behavior of energetic materials.[4][9][19]

-

Differential Scanning Calorimetry (DSC) : This is the most widely applied technique for studying energetic materials.[9][17] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. The resulting data reveal critical thermal events:

-

Melting Point (Tₘ) : An endothermic peak indicating the solid-to-liquid phase transition.

-

Decomposition Onset (T_onset) : The temperature at which the exothermic decomposition begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (T_peak) : The temperature at which the rate of decomposition is maximal.

-

Enthalpy of Decomposition (ΔH_dec) : The total energy released during decomposition, obtained by integrating the area under the exothermic peak.

-

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature.[19][20] It is invaluable for:

-

Confirming the temperature range of decomposition events seen in DSC.

-

Quantifying the mass loss associated with each decomposition step.

-

Identifying the presence of volatile components or hydrated forms.

-

Protocol: Standard DSC/TGA Workflow for Nitro-Pyrazoles

The following protocol outlines a self-validating system for the thermal analysis of novel nitro-pyrazole compounds. The causality behind each step is critical for ensuring data quality and, most importantly, laboratory safety.

Step 1: Hazard Assessment and Sample Preparation

-

Rationale : Nitro-pyrazoles are energetic materials. Handling should be performed by trained personnel with appropriate personal protective equipment (PPE), including safety glasses, face shields, and Kevlar gloves.[1]

-

Procedure :

-

Perform a thorough literature review and, if possible, computational analysis to predict the sensitivity of the new compound.

-

For initial screening, use a very small sample mass (typically 0.5 - 1.0 mg). This minimizes the risk of an explosive event that could damage the instrument or cause injury.

-

Ensure the sample is a fine, homogenous powder to promote even heat transfer.

-

Step 2: Instrument Setup and Calibration

-

Rationale : Accurate temperature and enthalpy measurements depend on a properly calibrated instrument.

-

Procedure :

-

Calibrate the DSC/TGA instrument using certified standards (e.g., Indium) for temperature and enthalpy.

-

Select the appropriate sample pan. For energetic materials, hermetically sealed aluminum pans with a pinhole lid are often used to allow for the controlled release of gaseous decomposition products, preventing pressure buildup.

-

Set the experimental atmosphere. An inert atmosphere (e.g., nitrogen or argon) is standard for studying intrinsic thermal decomposition without oxidative side reactions.

-

Program the temperature profile. A linear heating rate of 5 or 10 °C/min is common for screening. The temperature range should extend well beyond the expected decomposition, typically from ambient to 350-400 °C.[7]

-

Step 3: Data Acquisition and Analysis

-

Rationale : The data must be interpreted correctly to extract meaningful stability parameters.

-

Procedure :

-

Place the prepared sample pan and an empty reference pan into the instrument.

-

Initiate the temperature program and record the DSC (heat flow) and TGA (mass %) curves.

-

From the DSC curve, determine the onset temperature of the main exothermic peak (T_onset) using the tangent method. This value is the primary metric for thermal stability.

-

From the TGA curve, determine the temperature at which significant mass loss begins, which should correlate with the DSC exotherm.

-

Step 4: Kinetic Analysis (Advanced)

-

Rationale : To gain deeper insight, the activation energy (Eₐ) for decomposition can be calculated, providing a quantitative measure of the energy barrier to reaction.

-

Procedure :

Caption: Standard workflow for assessing the .

Section 4: Data Synthesis: A Comparative Overview

To contextualize the principles discussed, the following table summarizes the thermal decomposition data for several representative nitro-pyrazole compounds. This data highlights the tangible effects of substitution patterns on thermal stability.

| Compound | Abbreviation | Onset Decomposition Temp. (T_onset / °C) | Peak Decomposition Temp. (T_peak / °C) | Key Structural Feature(s) |

| 3,4-Dinitropyrazole Derivative¹ | 3,4-DNP-R | ~195 - 201 | - | Adjacent nitro groups |

| 3,5-Dinitropyrazole Derivative¹ | 3,5-DNP-R | ~217 - 255 | - | Spatially separated nitro groups |

| 3,4,5-Trinitro-1H-pyrazole² | TNP | ~170 | 217 | Three adjacent nitro groups, N-H bond |

| 1-Methyl-3,4,5-trinitropyrazole² | MTNP | ~185 | 214 | N-methylated, no N-H bond |

| Energetic Coordination Compound³ | ECC | > 350 | - | Coordinated metal center, extensive intermolecular network |

¹Data for N-substituted derivatives from Ref.[8]. ²Approximate values from Ref.[9][21]. ³Representative value from Ref.[11].

Section 5: Conclusion and Future Prospects

The is a multifaceted property governed by a delicate balance of electronic effects, steric strain, and intermolecular forces. This guide has established that stability is not an inherent, immutable characteristic but one that can be rationally engineered. By strategically selecting the number and position of nitro groups, functionalizing the pyrazole ring, and leveraging the profound stabilizing effects of salt formation and metal coordination, researchers can develop new energetic materials that meet the stringent demands for both high performance and enhanced safety.

The future of this field lies in the synergy between advanced synthesis and computational chemistry. The use of predictive modeling to estimate thermal stability and map decomposition pathways will accelerate the design-synthesis-test cycle, enabling the discovery of novel, highly stable energetic compounds with unprecedented efficiency.[9][22] As we continue to push the boundaries of energetic materials science, a foundational understanding of thermal stability will remain the critical element ensuring that power and performance are always coupled with safety and reliability.

References

-

Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals. Available at: [Link][7][9]

-

Zhang, J., et al. (2022). Synthesis of energetic coordination polymers based on 4-nitropyrazole by solid-melt crystallization in non-ionization condition. ResearchGate. Available at: [Link][14]

-

Jana, S., et al. (2023). Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles. Dalton Transactions. Available at: [Link][11][13]

-

Pivina, T., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available at: [Link]

-

Lei, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link][1][2][3]

-

Prokudin, V., et al. (2018). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link][17]

-

Folly, P. (2004). Thermal Stability of Explosives. CHIMIA. Available at: [Link][4][5][6]

-

Li, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed Central. Available at: [Link][16][18]

-

Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link][10]

-

Li, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]

-

Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PubMed Central. Available at: [Link][8]

-

Folly, P. (2004). View of Thermal Stability of Explosives. CHIMIA. Available at: [Link]

-

Szala, M., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. Available at: [Link][19]

-

Guo, J., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

-

Singh, R. P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. Available at: [Link][15]

-

Folly, P. (2004). Thermal stability of explosives. Semantic Scholar. Available at: [Link]

-

Li, H., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link][22]

-

TA Instruments. (2024). Precision Testing for Energetic Materials and Propellants. TA Instruments. Available at: [Link][20]

-

Zhang, X., et al. (2025). A review of factors influencing the thermal sensitivity of energetic materials. ResearchGate. Available at: [Link][12]

-

Sinditskii, V. P., et al. (2017). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. Available at: [Link][21]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. View of Thermal Stability of Explosives [chimia.ch]

- 6. Thermal stability of explosives | Semantic Scholar [semanticscholar.org]

- 7. akjournals.com [akjournals.com]

- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]

- 11. Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Pyrazole Carbohydrazide Derivatives: An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant drugs.[1] Among the vast array of pyrazole analogues, those incorporating a carbohydrazide moiety are emerging as a particularly promising class with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding pyrazole carbohydrazide derivatives, with a focus on their potential applications in oncology, infectious diseases, and inflammatory disorders. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compelling compounds.

Introduction: The Pyrazole Carbohydrazide Scaffold

The pyrazole ring system is a cornerstone of numerous pharmaceuticals, including the anti-inflammatory drug celecoxib and the analgesic dipyrone.[2][3] The introduction of a carbohydrazide group (-CONHNH2) to the pyrazole core introduces a versatile functional group that can participate in various hydrogen bonding interactions and serve as a synthon for further chemical modifications.[3] This unique combination of a proven pharmacophore and a reactive handle has spurred significant interest in the drug discovery community. The biological activity of these derivatives is often dictated by the nature and position of substituents on both the pyrazole and carbohydrazide moieties.[3]

Anticancer Activity: Targeting Cell Proliferation and Survival

Pyrazole carbohydrazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pyrazole carbohydrazide derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][3] Several studies have shown that these compounds can modulate the expression of key apoptotic proteins.

-

Bcl-2 Family Proteins: Some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, ultimately triggering the caspase cascade.

-

Caspase Activation: The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[6] Treatment of cancer cells with certain pyrazole carbohydrazide derivatives has been shown to lead to the cleavage and activation of these critical enzymes.[6]

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | 26 - 48 | [4] |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazides | HepG-2 (Liver) | 0.71 | [4] |

| Pyrazole-based Chalcones | MCF-7 (Breast) | 42.6 | [7] |

| Pyrazole-based Chalcones | PACA2 (Pancreatic) | 27.6 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant threat to global health. Pyrazole carbohydrazide derivatives have shown promising activity against a range of bacterial and fungal strains.[10][11]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole carbohydrazide derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as:

-

Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

-

Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.

-

Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | [10] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Escherichia coli | 125 | [10] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 7.8 | [10] |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [11] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[13][14][15][16]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[16]

Step-by-Step Methodology:

-

Prepare Antimicrobial Stock Solution: Dissolve the pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate the Plate: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

Determine MIC: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents.[2][17] Pyrazole carbohydrazides are also being investigated for their potential to modulate the inflammatory response.[3]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2][18] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Quantitative Assessment of Anti-inflammatory Activity

The in vitro inhibitory activity of compounds against COX enzymes is typically expressed as IC50 values.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Substituted Pyrazole Derivatives | COX-2 | 0.043 - 0.56 | [19] |

| Pyrazole-Pyridazine Hybrids | COX-2 | 1.15 - 56.73 | [20] |

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carbohydrazide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carbohydrazide moiety.[21][22][23][24]

-

Substituents on the Pyrazole Ring: The presence of specific groups at different positions of the pyrazole ring can significantly influence potency and selectivity. For instance, in some series, a p-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent cannabinoid receptor antagonist activity.[22]

-

Modifications of the Carbohydrazide Moiety: The carbohydrazide group can be further derivatized to form hydrazones, amides, and other related compounds. These modifications can impact the compound's pharmacokinetic properties and target interactions.[23]

Conclusion and Future Directions

Pyrazole carbohydrazide derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the pyrazole carbohydrazide scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety profiles.

The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

-

Al-Warhi, T., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]

-

Gouda, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]

-

Kuzu, B., et al. (2022). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

-

Gouda, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]

-

Dias, L. R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

-

Ben-M'barek, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1269, 133796. [Link]

-

El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 2007-2026. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Abdel-Aziz, M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(28), 20242-20261. [Link]

-

de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1386. [Link]

-

Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(11), 000438. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

Shawky, A. M. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(12), 2133. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8783. [Link]

-

Raffa, D., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(11), 3508. [Link]

-

Ben-M'barek, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. ResearchGate. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam. [Link]

-

Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

-

Gümüş, M. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371458. [Link]

-

ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

-

Abdel-Aziz, M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(28), 20242-20261. [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(4), 500-506. [Link]

-

Singh, P. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 422-426. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

-

Singh, V., & Kumar, A. (2017). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Current Pharmaceutical Design, 23(32), 4843-4851. [Link]

-

Al-wsmani, M. F., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports, 14(1), 15993. [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]

-

Al-Ghorbani, M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(50), 35057-35069. [Link]

-

Kamal, A., et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2574. [Link]

-

Czarnomysy, R., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Pharmacological Reports, 65(2), 439-447. [Link]

-

Scilit. (n.d.). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(1), 324-336. [Link]

-

Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(13), 3995. [Link]

-

Binte-e-Siddiq, A., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1599-1608. [Link]

-

Petrou, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6798. [Link]

-

ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]

-

Kaur, P., et al. (2021). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 118-132. [Link]

-

Borys, D., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

-

OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

Sources

- 1. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. abdn.elsevierpure.com [abdn.elsevierpure.com]

An In-depth Technical Guide to the Mechanism of Action of Nitro-Substituted Pyrazoles

Foreword: Unraveling the Versatility of the Nitro-Substituted Pyrazole Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a deep dive into the multifaceted world of nitro-substituted pyrazoles. This class of heterocyclic compounds, characterized by the presence of a nitro (-NO₂) group on the pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry. The unique electronic properties conferred by the nitro group, a potent electron-withdrawing moiety, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, leading to a broad spectrum of biological activities.[1] This guide eschews a conventional template, instead opting for a narrative that logically unfolds the diverse mechanisms of action of these intriguing compounds, from their role in oncology to their applications in infectious diseases and pest control. We will explore the causality behind experimental designs and present a self-validating system of protocols and data, grounded in authoritative scientific literature.

I. The Anticancer Mechanisms of Nitro-Substituted Pyrazoles: A Multi-pronged Assault on Malignancy